molecular formula C13H12BrNOS B14915857 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14915857
M. Wt: 310.21 g/mol
InChI Key: OYWFDBSOKNOZKF-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a bromine atom, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves the bromination of 1-(thiophen-2-yl)ethanone followed by amide formation with benzoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(1-(thiophen-2-yl)ethyl)aniline
  • 2-Bromo-N-(1-(thiophen-2-yl)ethyl)acetamide
  • 2-Bromo-N-(1-(thiophen-2-yl)ethyl)propionamide

Uniqueness

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is unique due to its specific combination of a bromine atom, a thiophene ring, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

2-bromo-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H12BrNOS/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-9H,1H3,(H,15,16)

InChI Key

OYWFDBSOKNOZKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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